molecular formula C23H25N3OS B14236363 N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide CAS No. 365429-08-9

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide

Cat. No.: B14236363
CAS No.: 365429-08-9
M. Wt: 391.5 g/mol
InChI Key: DWRGGBSDUNPHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a thiazole ring with a pyridine ring and a cyclopentanecarboxamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-ethyl-4-(3-methylphenyl)thiazole with 2-bromopyridine under basic conditions to form the intermediate compound. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .

Scientific Research Applications

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide is unique due to its specific combination of a thiazole ring, pyridine ring, and cyclopentanecarboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

365429-08-9

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]cyclopentanecarboxamide

InChI

InChI=1S/C23H25N3OS/c1-3-20-26-21(17-10-6-7-15(2)13-17)22(28-20)18-11-12-24-19(14-18)25-23(27)16-8-4-5-9-16/h6-7,10-14,16H,3-5,8-9H2,1-2H3,(H,24,25,27)

InChI Key

DWRGGBSDUNPHQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3CCCC3)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.